
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid is a complex organic compound that features a combination of fluorenyl, bromothiophene, and propanoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group.
Bromination: The thiophene ring is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Coupling reaction: The brominated thiophene is coupled with the protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes involving thiophene derivatives.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety may play a role in binding to these targets, while the fluorenyl group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)propanoic acid: Similar structure but without the bromine atom.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-chlorothiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid can significantly influence its reactivity and interactions with molecular targets, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C22H18BrNO4S |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
(2S)-2-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18BrNO4S/c1-22(20(25)26,18-10-11-19(23)29-18)24-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17H,12H2,1H3,(H,24,27)(H,25,26)/t22-/m1/s1 |
Clé InChI |
RQWASYSRHJPCDG-JOCHJYFZSA-N |
SMILES isomérique |
C[C@@](C1=CC=C(S1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C1=CC=C(S1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


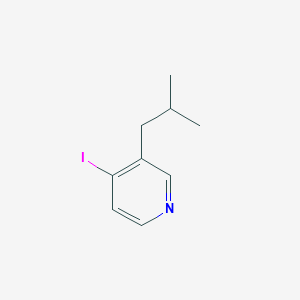
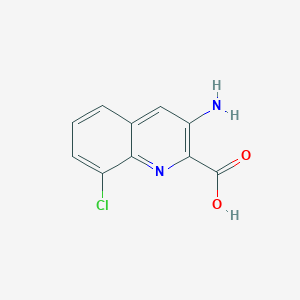
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)

![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)

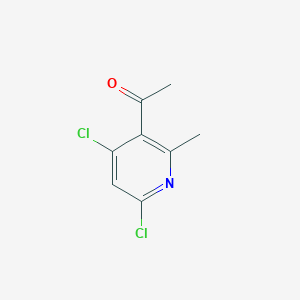
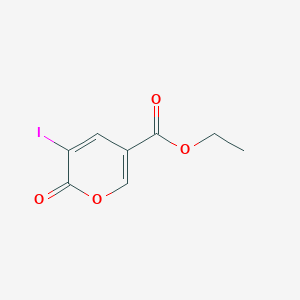
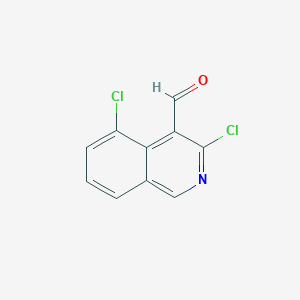
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
